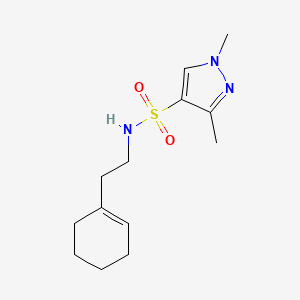

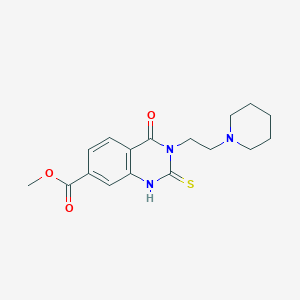

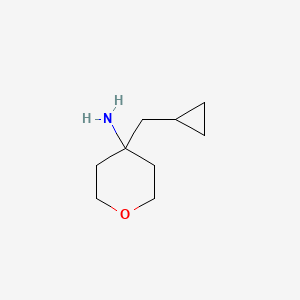

N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been a focus of research due to their potential antibacterial properties. One study aimed to synthesize new derivatives by reacting a precursor with various active methylene compounds, resulting in the production of pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was explored, leading to the formation of pyrazole and oxazole derivatives . Another study synthesized a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, which were evaluated for their inhibitory activity against carbonic anhydrase enzymes . Furthermore, the facile synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was reported, characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these synthesized compounds is crucial for their biological activity. The structure elucidation was carried out using techniques such as Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis . In another study, the influence of fluorine atoms on the chemical shifts and splitting patterns of protons and carbons was observed, with detailed NMR analysis including DEPT 90-135, 1H-1H COSY, 1H-13C HMQC, HMBC, and HRMS spectra .

Chemical Reactions Analysis

The reactivity of the synthesized compounds has been studied in various contexts. For instance, the precursor hydrazone's reactivity towards hydrazine derivatives was investigated, leading to the synthesis of pyrazole and oxazole derivatives . The synthesized sulfonamides were also tested for their inhibitory activity against carbonic anhydrase enzymes, showing that the nature of the substituents in the dihydro-thiazole ring significantly influenced the activity and selectivity profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological potential. The antibacterial activity of the synthesized heterocyclic compounds was tested, with eight compounds found to have high activities . The antiproliferative activity of the new pyrazole-4-sulfonamide derivatives was evaluated in vitro against U937 cells, and their structure–activity relationships were discussed . Additionally, a novel series of polyfluoro substituted pyrazoline type sulfonamides showed significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes, with Ki values in the nanomolar range .

科学的研究の応用

Antibacterial and Antimicrobial Applications

- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. The study involved producing various derivatives and testing them for antibacterial activity, with several compounds demonstrating high activities (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition : Sulfonamides, including compounds structurally related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. This enzyme plays a crucial role in various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Studies have synthesized and characterized metal complexes of pyrazole-based sulfonamide and evaluated their inhibition on human carbonic anhydrase isoenzymes, showing significant inhibitory activity (Nurgün Büyükkıdan, B. Büyükkıdan, M. Bülbül, R. Kasımoğulları, Samet Mert, 2017).

Anticancer Research

- Synthesis, Anticancer, and Radiosensitizing Evaluation : Novel sulfonamide derivatives have been synthesized and assessed for their in-vitro anticancer activity, with some compounds showing higher activity than doxorubicin, a widely used anticancer drug. Additionally, several of these compounds were evaluated for their ability to enhance the cell killing effect of γ-radiation, indicating potential applications in cancer treatment and radiosensitization (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, Sally S. Zahran, 2015).

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-11-13(10-16(2)15-11)19(17,18)14-9-8-12-6-4-3-5-7-12/h6,10,14H,3-5,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCXCXLRHSXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCC2=CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)